2-[(2,4-dichlorobenzyl)oxy]-1H-isoindole-1,3(2H)-dione
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Overview
Description
The compound “2-[(2,4-dichlorobenzyl)oxy]-1H-isoindole-1,3(2H)-dione” is a chemical compound with the empirical formula C14H10Cl2O2 . It is related to 2-[(2,4-dichlorobenzyl)oxy]benzaldehyde .
Physical And Chemical Properties Analysis
This compound has a predicted boiling point of 413.4±35.0 °C and a predicted density of 1.340±0.06 g/cm3 . The melting point is 135 °C .Scientific Research Applications
Cancer Research
Isoindoline-1,3-dione derivatives have been investigated against blood cancer using K562 and Raji cell lines. Studies have shown that these compounds can influence the survival of cancer cells .
Synthesis of Derivatives
There has been considerable attention on designing new molecules using isoindoline-1,3-dione due to their wide range of applications. Research includes the synthesis of isoindolines-1,3-diones molecules and iminothiadiazole derivatives .
Antiseizure Evaluation
Isoindoline-1,3-dione derivatives have been evaluated for their antiseizure properties in animal models .
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 2-((2,4-Dichlorobenzyl)oxy)isoindoline-1,3-dione is the human dopamine receptor D2 . This receptor plays a crucial role in the brain’s reward system and is involved in the regulation of mood, motivation, and attention.
Mode of Action
The compound interacts with the main amino acid residues at the allosteric binding site of the dopamine receptor D2 . This interaction can modulate the receptor’s activity, leading to changes in the downstream signaling pathways.
Biochemical Pathways
The activation of the dopamine receptor D2 triggers the inhibition of adenylyl cyclase, which in turn reduces the formation of cyclic adenosine monophosphate (cAMP) . This receptor may also modulate ion currents, particularly those activated by voltage, and thus inhibit Ca2+ or facilitate the opening of K+ channels .
Pharmacokinetics
The compound was tested in silico to predict its affinities and some pharmacokinetic parameters . .
Result of Action
properties
IUPAC Name |
2-[(2,4-dichlorophenyl)methoxy]isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl2NO3/c16-10-6-5-9(13(17)7-10)8-21-18-14(19)11-3-1-2-4-12(11)15(18)20/h1-7H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHFKZJCVIZMUPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)OCC3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2,4-dichlorobenzyl)oxy]-1H-isoindole-1,3(2H)-dione |
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